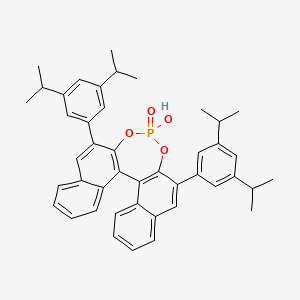

(R)-3,3'-双(3,5-二异丙苯基)-1,1'-联萘-2,2'-二基氢磷酸

描述

“®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate” is a complex organic compound. The “3,5-diisopropylphenyl” part suggests the presence of a phenyl (benzene) ring with isopropyl groups attached at the 3rd and 5th positions. The “1,1’-binapthyl-2,2’-diyl” part suggests the presence of two naphthyl groups (two fused benzene rings) connected at the 1 and 1’ positions. The “hydrogenphosphate” part suggests the presence of a phosphate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the binaphthyl core, the attachment of the isopropylphenyl groups, and the introduction of the phosphate group. The exact methods would depend on the specific reactions involved .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the phosphate group. The exact structure would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the phosphate group. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the phosphate group could be involved in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility, while the phosphate group could affect its acidity .

科学研究应用

有机合成中的催化:该化合物经常用作有机反应中的催化剂。例如,它已被用于醛与有机锌化合物的不对称烯丙基化反应中,该反应对于产生有价值的结构基序(如木脂素天然产物的先驱物)非常重要 (Hartmann 等人,2020 年)。

不对称合成:它在不对称合成中的作用也很显着。它已被用于各种化合物的铑催化不对称氢化反应中,为手性氨基酸衍生物领域做出了重大贡献 (Guo 等人,2002 年)。

提高对映选择性:该化合物能有效提高某些反应的对映选择性。例如,它已被用于炔烃的对映选择性氢胺化-氢芳基化反应中,其存在对于高产率和对映选择性至关重要 (Shinde 等人,2015 年)。

对光物理性质的影响:它还可用于改变某些化合物的な物理性质。研究表明,它对联萘发光团的圆偏振发光和圆二色性有影响 (Sato 等人,2016 年)。

在氢键研究中的作用:该化合物一直是研究其在氢键中的作用,特别是在布朗斯特酸催化中的研究对象。已经进行了研究以了解其形成的氢键的性质和几何形状,有助于更广泛地理解催化机制 (Sorgenfrei 等人,2016 年)。

作用机制

Target of Action

It’s known that tertiary phosphines, a class of compounds to which this molecule belongs, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .

Mode of Action

The compound’s mode of action involves the generation of phosphine-centered radical species. These radicals are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . Single-electron-transfer (SET) reactions associated with tertiary phosphines have recently gained popularity, affording novel and promising synthetic approaches to challenging molecular structures .

Biochemical Pathways

The generation of phosphine-centered radicals can give rise to many unprecedented activation modes and reactions . These radicals can trigger subsequent distal functional group migration , potentially affecting a wide range of biochemical pathways.

Result of Action

The result of the compound’s action is the promotion of various modern organic transformations . The generation of phosphine-centered radicals and subsequent distal functional group migration can lead to the synthesis of a wide range of synthetically valuable alkylphosphorus compounds .

安全和危害

未来方向

属性

IUPAC Name |

10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGGSAWMSSHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

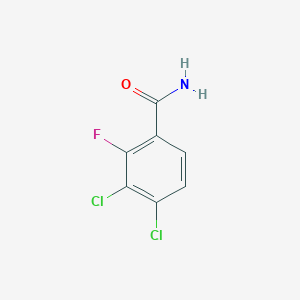

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)